2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione
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Overview
Description
2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione is a chemical compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol . It is also known by its IUPAC name, 2-thia-3-azabicyclo[3.2.0]heptan-4-one 2,2-dioxide . This compound is characterized by its bicyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system.
Preparation Methods
The synthesis of 2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione involves several steps. One common synthetic route includes the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with microbial enzymes can result in the inhibition of microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione can be compared with similar compounds such as:
2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2-dione: This compound lacks the additional oxygen atom present in the trione derivative, leading to different chemical and biological properties.
2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,4-dione: This compound has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dioxo-2λ6-thia-3-azabicyclo[3.2.0]heptan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-5-3-1-2-4(3)10(8,9)6-5/h3-4H,1-2H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXHOWIHFKURNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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